OR-1855 vs. Levosimendan and OR-1896: Absence of Hemodynamic Activity in Canine Cardiovascular Model
In a direct head-to-head comparison in anesthetized dogs, OR-1855 produced no significant effect on any measured cardiovascular parameter at any dose tested (up to 0.3 µmol·kg⁻¹·30 min⁻¹), in stark contrast to both levosimendan and OR-1896. This quantifies OR-1855's distinct pharmacodynamic profile as a hemodynamically inactive metabolite [1].
| Evidence Dimension | Reduction in Mean Arterial Pressure (MAP) |
|---|---|
| Target Compound Data | 0 mmHg (no effect) |
| Comparator Or Baseline | Levosimendan: -31 ± 2 mmHg; OR-1896: -42 ± 3 mmHg |
| Quantified Difference | Absolute difference: +31 mmHg vs. levosimendan, +42 mmHg vs. OR-1896 |
| Conditions | Anesthetized dogs, infused at 0.01, 0.03, 0.1, and 0.3 µmol·kg⁻¹·30 min⁻¹ |
Why This Matters
For PK studies, OR-1855 serves as a 'silent' tracer that does not confound hemodynamic readouts, unlike the parent drug or active metabolite.
- [1] Banfor PN, Preusser LC, Campbell TJ, Marsh KC, Polakowski JS, Reinhart GA, Cox BF, Fryer RM. Comparative effects of levosimendan, OR-1896, OR-1855, dobutamine, and milrinone on vascular resistance, indexes of cardiac function, and O2 consumption in dogs. Am J Physiol Heart Circ Physiol. 2008 Jan;294(1):H238-48. View Source
